Product packaging for trans-2-Hexenal(Cat. No.:CAS No. 6728-26-3)

trans-2-Hexenal

Cat. No.: B146799
CAS No.: 6728-26-3
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Description

trans-2-Hexenal, also known as leaf aldehyde, is an unsaturated six-carbon aldehyde (C6H10O) that occurs naturally in a wide variety of plants, fruits, and vegetables, serving as a key signaling compound in plant defense mechanisms . In research, it is recognized for its potent antifungal properties, demonstrating efficacy against postharvest pathogens such as Geotrichum citri-aurantii , the causal agent of citrus sour rot . The antifungal mechanism involves damaging fungal cell wall and membrane integrity, significantly decreasing β-1,3-glucan and ergosterol content, and downregulating key genes like FKS1 , ERG1 , ERG7 , and ERG11 , which are crucial for cell wall and membrane synthesis . It also exhibits strong insecticidal activity against storage pests like Tribolium castaneum , with varying toxicity across developmental stages . Furthermore, studies show it helps maintain postharvest quality in horticultural products by modulating reactive oxygen species metabolism and delaying lignification . Researchers value this compound as a biobased, eco-friendly alternative to synthetic pesticides and preservatives. Important Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use. Some studies indicate cardiac toxic effects mediated by the induction of cardiomyocyte apoptotic pathways in animal models . Researchers should consult the Safety Data Sheet and adhere to all lab safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B146799 trans-2-Hexenal CAS No. 6728-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-2-enal
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
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InChI Key

MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Canonical SMILES

CCCC=CC=O
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Isomeric SMILES

CCC/C=C/C=O
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID1041425
Record name (2E)-2-Hexenal
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Molecular Weight

98.14 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma
Record name 2-Hexenal, (2E)-
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Boiling Point

47.00 °C. @ 17.00 mm Hg
Record name 2-Hexenal
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexenal
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Density

0.841-0.848
Record name 2-Hexenal
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Vapor Pressure

6.6 [mmHg]
Record name 2-Hexenal
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CAS No.

6728-26-3, 505-57-7, 1335-39-3
Record name trans-2-Hexenal
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Biosynthesis and Metabolic Pathways of Trans 2 Hexenal

Enzymatic Generation of trans-2-Hexenal in Plants

The biosynthesis of this compound involves the sequential action of several enzymes, starting with the oxidation of polyunsaturated fatty acids. google.comresearchgate.net

Role of Lipoxygenase (LOX) in α-Linolenic Acid Oxidation

The process begins with the release of linolenic acid and linoleic acid from plant cell membranes, often triggered by mechanical disruption or stress. nih.govbris.ac.uk Lipoxygenase (LOX) enzymes, specifically 13-lipoxygenase, catalyze the stereo- and region-specific dioxygenation of these fatty acids. researchgate.netnih.gov In the case of α-linolenic acid, 13-lipoxygenase adds oxygen to the 13th carbon, forming 13-hydroperoxy-α-linolenic acid (13-HPOT). acs.orgnih.govuky.edu This reaction involves the addition of O2 to the 1,4-cis,cis-pentadiene segment of the fatty acid chain. nih.gov

Hydroperoxide Lyase (HPL) Activity in C6 Aldehyde Formation

Following the action of LOX, hydroperoxide lyase (HPL) enzymes cleave the fatty acid hydroperoxides. google.comresearchgate.net HPL specifically acts on the 13-HPOT, catalyzing the scission of the carbon chain between the 12th and 13th carbon atoms. acs.org This cleavage results in the formation of a C6 aldehyde, cis-3-hexenal (B147320), and a C12 oxo fatty acid fragment. google.comoup.comkyoto-u.ac.jp HPL activity has been observed in various plant tissues and is crucial for the production of C6 aldehydes like cis-3-hexenal and this compound. oup.comtandfonline.com

Isomerization of cis-3-Hexenal to this compound

The initial C6 aldehyde product of HPL activity is predominantly cis-3-hexenal. google.comoup.comkyoto-u.ac.jp This compound is then isomerized to its more stable isomer, this compound. google.comkyoto-u.ac.jp This isomerization can occur spontaneously under certain conditions or be catalyzed by an enzyme, (Z)-3:(E)-2-hexenal isomerase (HI). google.comnih.gov Studies have identified and characterized this isomerase in various plant species, demonstrating its role in converting cis-3-hexenal to this compound. nih.gov The enzymatic isomerization involves a keto-enol tautomerism reaction mechanism. nih.gov

Regulation of this compound Biosynthesis in Response to Environmental Stimuli

The biosynthesis of this compound is tightly regulated in plants and is significantly influenced by various environmental stimuli, particularly mechanical wounding and different forms of stress. wikipedia.orgwikipedia.orgmdpi.com

Wounding-Induced Biosynthesis Mechanisms

Mechanical wounding, such as cutting or bruising, is a potent inducer of this compound biosynthesis in plants. wikipedia.orgflybase.orgthegoodscentscompany.com The disruption of cell membranes releases fatty acids, making them available to the LOX and HPL enzymes, which are often localized in different cellular compartments. google.comresearchgate.netnih.gov Studies on wounded strawberry fruit, for instance, have shown a rapid increase in the production of this compound and its precursor, cis-3-hexenal, within minutes of injury. acs.orgnih.govuky.edu This wound-induced biosynthesis is correlated with increased activity of both LOX and HPL enzymes and changes in the availability of the α-linolenic acid substrate. acs.orguky.edu

Table 1: Changes in Enzyme Activity and Substrate Levels in Wounded Strawberry Fruit

Time After Wounding (min)LOX Activity (% Increase)HPL Activity (Fold Increase)Free α-Linolenic Acid (% Decline)
10252~30
15Consistent with increased biosynthesisConsistent with increased biosynthesisConsistent with increased biosynthesis

*Data based on observations in wounded strawberry fruit. acs.orguky.edu

Stress-Induced Production (e.g., biotic and abiotic stresses)

Beyond mechanical wounding, this compound production is also stimulated by various biotic and abiotic stresses. wikipedia.orgmdpi.comwikidata.org As a green leaf volatile, this compound is considered a signaling molecule in plant defense responses. chinbullbotany.comchinbullbotany.com

Biotic stresses, such as bacterial infection and herbivorous feeding, can trigger the release of this compound. chinbullbotany.comchinbullbotany.com This compound has been shown to have inhibitory effects on bacterial growth and can deter herbivores. chinbullbotany.comchinbullbotany.com

Abiotic stresses, including heat shock, drought, and oxidative stress, also influence this compound production. mdpi.comfelixinstruments.comresearchgate.netnih.govresearchgate.net this compound has been observed to play a role in plant responses to these stresses, potentially acting as a signal to induce stress tolerance mechanisms. felixinstruments.comresearchgate.netnih.govcabidigitallibrary.org For example, pre-exposure to low concentrations of this compound vapor has been shown to alleviate heat stress injury in tomato seedlings. felixinstruments.comresearchgate.netcabidigitallibrary.org Drought stress in pomegranate plants led to increased levels of this compound in leaves, suggesting its involvement in drought response. researchgate.net Furthermore, this compound can induce the expression of genes related to abiotic stress tolerance, including heat stress transcription factors. researchgate.netnih.gov

Table 2: Impact of Environmental Stress on this compound and Related Compounds

Stress TypePlant SpeciesObserved Effect on this compoundRelated Findings
WoundingStrawberryIncreased production acs.orgnih.govuky.eduIncreased LOX and HPL activity acs.orguky.edu
Heat ShockTomatoAlleviates injury at low concentrations felixinstruments.comresearchgate.netcabidigitallibrary.orgInduces abiotic stress-related gene expression researchgate.netnih.gov
DroughtPomegranateIncreased levels in leaves researchgate.netSuggested role in drought response researchgate.net
Biotic Stress (general)VariousInvolved in defense against bacteria and herbivores chinbullbotany.comchinbullbotany.comActs as a defense signal chinbullbotany.comchinbullbotany.com

Metabolic Fate and Biotransformation of this compound in Biological Systems

Enzymatic Reduction to trans-2-Hexenol

A primary metabolic fate of this compound is its enzymatic reduction to the corresponding alcohol, trans-2-Hexenol. oup.comfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov This reaction is catalyzed by alcohol dehydrogenase (ADH) enzymes. kyoto-u.ac.jpchinbullbotany.comuga.eduoup.comfrontiersin.orgnih.gov

Studies have demonstrated the efficiency of this conversion in various systems. For instance, alcohol dehydrogenase isolated from tomato fruit can catalyze the reduction of this compound to trans-2-Hexenol. oup.com Recombinant alcohol dehydrogenases from microorganisms like Saccharomyces cerevisiae (ScADH1) and Rhodococcus ruber (RrADH) have also been shown to effectively reduce this compound. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org

The reduction of this compound to trans-2-Hexenol typically requires a co-factor, such as NADH. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org Enzymatic systems coupling ADH with formate (B1220265) dehydrogenase (FDH) have been developed to regenerate NADH, thereby enhancing the conversion rate of this compound to trans-2-Hexenol. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org In laboratory bioreactors using immobilized recombinant Saccharomyces cerevisiae ADH1 and Candida boidinii FDH, up to 88% of this compound was transformed to trans-2-Hexenol. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org

However, high concentrations of this compound can potentially affect the activity of some ADH enzymes. For example, this compound was found to destabilize recombinant Saccharomyces cerevisiae ADH1 by eluting Zn2+ ions from the enzyme. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org Maintaining a low concentration of the aldehyde in the reaction system can mitigate this effect. frontiersin.orgnih.govfrontiersin.org

Interactive Table 1: Enzymatic Reduction of this compound to trans-2-Hexenol

Enzyme SourceCoupled Enzyme (for NADH regeneration)Initial this compound ConcentrationConversion to trans-2-HexenolReference
Tomato fruit ADHNot specifiedNot specifiedConversion observed oup.com
Recombinant Saccharomyces cerevisiae ADH1Recombinant Candida boidinii FDH3.7 mM88% (in 8 hours) frontiersin.orgnih.govfrontiersin.org
Recombinant Saccharomyces cerevisiae ADH1Recombinant Candida boidinii FDHUp to 17.6 mmol/l>91% (in 24 hours) researchgate.net

Other Metabolic Derivatives and Their Significance

Beyond reduction to trans-2-Hexenol, this compound can undergo other metabolic transformations, although these are less extensively documented in the provided sources compared to the reduction pathway.

One potential metabolic fate involves the reduction of the double bond, in addition to or instead of the aldehyde group. Research with alcohol dehydrogenase from tomato fruit suggested that reduction of the double bonds is also possible with enzymatic preparations. oup.com This could potentially lead to saturated aldehydes or alcohols, such as hexanal (B45976) or hexanol. uga.eduoup.com Hexanal and hexanol are also C6 volatile compounds found in plants and are products of the LOX pathway, derived from linoleic acid. nih.govmsu.eduuga.edu

In mammalian systems, particularly in the context of toxicology, α,β-unsaturated aldehydes like this compound can react with biological nucleophiles, such as sulfhydryl groups in proteins and glutathione (B108866), through Michael addition. oup.comnih.gov This reactivity is linked to some of the biological effects observed for these compounds. For instance, this compound can bind to sulfhydryl groups and inhibit enzymes like hydroperoxide lyase. frontiersin.orgfrontiersin.org Conjugation with glutathione is considered a potential detoxification pathway and may influence the systemic distribution of this compound. oup.com

Furthermore, studies have explored the formation of adducts with DNA, specifically 1,N2-propanodeoxyguanosine adducts, in the presence of this compound, indicating a potential interaction with genetic material. oup.com

Another metabolic derivative, trans-4-hydroxy-2-Hexenal, has been identified as a metabolite of certain macrocyclic pyrrolizidine (B1209537) alkaloids in hepatic microsomal systems. nih.gov While this indicates a potential metabolic route involving hydroxylation, it is important to note that this was observed in the context of alkaloid metabolism and may not be a primary metabolic fate of this compound itself under typical conditions.

The significance of these other metabolic derivatives lies in their potential biological activities and roles. For example, hexanal and hexanol, as related C6 volatiles, also contribute to plant aroma and defense responses. nih.govuga.edu The formation of glutathione conjugates is a crucial detoxification mechanism for reactive aldehydes. oup.com DNA adduct formation, while potentially linked to toxicity, is also a metabolic outcome that has been investigated. oup.com

Interactive Table 2: Other Potential Metabolic Transformations of this compound

Transformation TypePotential ProductsBiological ContextSignificanceReference
Reduction of double bondHexanal, HexanolPlants (enzymatic preparations)Contribution to aroma, defense uga.eduoup.com
Conjugation with GlutathioneThis compound-glutathione conjugateMammalian systemsDetoxification, influence on distribution oup.com
Adduct formation with DNA1,N2-propanodeoxyguanosine adductsMammalian systemsPotential interaction with genetic material oup.com
Hydroxylationtrans-4-hydroxy-2-HexenalMammalian hepatic microsomes (from alkaloids)Observed metabolite of related compounds nih.gov

Ecological and Inter Species Communication Roles of Trans 2 Hexenal

trans-2-Hexenal as a Plant Signal Molecule

As a volatile compound, this compound is involved in plant signaling, particularly in the context of defense responses. wikipedia.orgchinbullbotany.commdpi.comnih.govnih.govresearchgate.netwur.nl It is a key component of green leaf volatiles (GLVs), which are rapidly emitted when plant tissue is damaged. wikipedia.orgfrontiersin.orgnih.gov

Intra-plant Signaling and Defense Priming

This compound acts as an airborne signaling chemical that can upregulate plant defenses within the same plant, from damaged leaves to undamaged parts. wikipedia.org This process is known as defense priming, where the plant is prepared for a stronger defense response upon subsequent attack. mdpi.comfrontiersin.orgresearchgate.net Studies have shown that aerial treatment of plants with this compound can induce the expression of genes involved in defense responses. nih.govnih.govnih.gov For instance, in Arabidopsis, this compound induces genes related to the phenylpropanoid pathway and the lipoxygenase (LOX) pathway, both crucial in plant defense. nih.gov It can trigger early signaling events in plant cells, including a burst of hydrogen peroxide (H₂)₂ and an increase in cytosolic calcium concentration, which are involved in initiating defense responses. nih.gov The compound also influences the accumulation of defense-related metabolites, such as flavonoids, by regulating the expression of associated genes. nih.gov

Plant-to-Plant Communication and Induced Systemic Resistance

Beyond intra-plant signaling, this compound facilitates communication between neighboring plants. wikipedia.orgchinbullbotany.commdpi.comresearchgate.netresearchgate.net Volatile organic compounds like this compound released from damaged plants can be perceived by nearby undamaged plants, inducing a state of readiness or enhanced resistance against potential threats, a phenomenon known as induced systemic resistance. chinbullbotany.comoup.comresearchgate.net This airborne signaling allows plants to "warn" their neighbors about impending herbivore attacks or pathogen infections. wikipedia.orgoup.com Exposure to this compound has been shown to enhance the resistance of plants against fungal pathogens. mdpi.comoup.com

Interactions with Herbivores and Pathogens

This compound plays a vital role in mediating interactions between plants and other organisms, including herbivores and pathogens. wikipedia.orgchinbullbotany.commdpi.comnih.govresearchgate.netresearchgate.net It can directly affect the behavior and physiology of insects and exhibit antimicrobial properties against various fungi and bacteria. wikipedia.orgzhishangchem.commdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov

Modulation of Insect Behavior

This compound is known to influence the behavior of various insect species, acting as a semiochemical that can elicit different responses depending on the insect and the context. wikipedia.orgchinbullbotany.commdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgbeilstein-journals.orgresearchgate.netbenchchem.com

Alarm Pheromone Activity in Insects

In some insect species, this compound functions as an alarm pheromone, triggering defensive or dispersal behaviors. bris.ac.ukcuni.czresearchgate.netfrontiersin.orgindiana.eduscispace.com For example, it is a component of the alarm pheromone in certain ants and stink bugs. bris.ac.ukcuni.czfrontiersin.orgscispace.com In bed bugs (Cimex lectularius), this compound is produced by the metathoracic scent glands and acts as an immediate alarm pheromone. cuni.czresearchgate.net The release of this compound can cause increased activity and dispersal in nymphs and adults. researchgate.net The specific blend and ratio of compounds, including this compound, can vary between different insect species and even between life stages, influencing the effectiveness of the alarm signal. wur.nlcuni.czresearchgate.net

Attractant and Repellent Properties

This compound can exhibit both attractant and repellent properties towards insects, depending on the species, concentration, and other environmental factors. researchgate.netbris.ac.ukcirad.fr While it can act as an attractant or pheromone for some insects, such as stink bugs, it can also disrupt the response of other insects to attractant-baited traps. bris.ac.uk Studies have demonstrated its repellent activity against certain insect pests, suggesting its potential in pest management strategies. zhishangchem.comresearchgate.netontosight.ai For instance, this compound showed significant repellent responses in both male and female adults of the insect B. odoriphaga in olfactometer assays, with repellence increasing at higher doses. researchgate.net It has also been investigated for its effects on the coffee berry borer, inducing electrophysiological and/or positive olfactometric responses. cirad.fr Furthermore, this compound has shown insecticidal activity against various developmental stages of the storage insect pest Tribolium castaneum, although it weakly repels this species. nih.gov

Data Table: Antifungal Activity of this compound

Fungal PathogenEffect of this compoundSource
Colletotrichum acutatumGood inhibitory effects mdpi.com
Alternaria alternataGood inhibitory effects mdpi.com
P. cyclopiumGood inhibitory effects mdpi.com
P. expansumGood inhibitory effects, inhibited growth on pears mdpi.comnih.gov
Botrytis cinereaGood inhibitory effects, enhanced resistance in tomato fruit mdpi.comoup.comfrontiersin.org
Geotrichum citri-aurantiiInhibited mycelial growth, reduced sour rot in citrus fruit mdpi.com
Aspergillus flavusInhibited spore germination, inhibited growth in corn mdpi.comnih.gov
Aspergillus nigerCompletely inhibited growth at 10 µl/l nih.gov
Fusarium graminearumCompletely inhibited growth at 10 µl/l nih.gov
Pseudogymnoascus destructansInhibited growth, downregulated pathogenicity genes nih.govfrontiersin.org
Pichia subpelliculosaInhibitory effects against plant pathogenic yeast researchgate.net

Data Table: Insect Behavioral Responses to this compound

Insect SpeciesReported Effect of this compoundBehavioral OutcomeSource
Certain AntsAlarm pheromoneTriggers aggressive/dispersal behavior bris.ac.ukfrontiersin.org
Stink Bugs (Pentatomidae)Alarm pheromone, AttractantElicits alarm response, can be attractive bris.ac.ukcuni.czfrontiersin.orgscispace.com
Bed Bugs (Cimex lectularius)Alarm pheromoneIncreased activity and dispersal cuni.czresearchgate.net
CockroachesAlarm or aggregation pheromoneEffect depends on concentration frontiersin.org
Japanese scarab beetle (Phyllopertha diversa)Olfactory receptor activationOlfactory receptor neurons specific for GLVs including this compound bris.ac.uk
Spruce beetle (Dendroctonus rufipennis) & Western pine beetle (Dendroctonus brevicomis)Disrupts response to attractantsInterferes with attraction to baited traps bris.ac.uk
B. odoriphagaRepellentSignificant repellent response in adults researchgate.net
Coffee berry borer (Hypothenemus hampei)Induces electrophysiological/olfactometric responsePotential attractant or repellent depending on context cirad.fr
Tribolium castaneumWeakly repels, InsecticidalLow repellence, causes mortality/malformation at sufficient concentrations nih.gov
Tea aphid (Toxoptera aurantii)Component in attractant blend for parasitoid waspIncluded in blends attracting Aphelinus sp. frontiersin.org
Disruption of Olfactory Responses in Pests

This compound has demonstrated the ability to disrupt the olfactory-guided behavior of several pest species. It can elicit electroantennogram (EAG) and olfactory responses in pests. oup.com Studies have shown that this compound can act as a repellent, affecting the orientation of insects towards host plants or other attractants. For instance, it exhibits a repellent effect on adult Bradysia odoriphaga based on Y-tube olfactometer tests. oup.com Green leaf volatiles, including this compound, have been shown to disrupt the responses of spruce beetles (Dendroctonus rufipennis) and western pine beetles (Dendroctonus brevicomis) to attractant-baited traps. bris.ac.ukbris.ac.uk Furthermore, this compound can disrupt the olfactory orientation of the granary weevil (Sitophilus granarius) towards wheat kernels, demonstrating repellent activity at higher concentrations. researchgate.net Its capacity to disrupt olfactory behavior has also been observed in cockroaches. nih.gov Heteropteran alarm semiochemicals, which often feature a six-carbon skeleton similar to this compound, tend to have broad activity across species. nih.gov

Synergistic Effects with Sex Pheromones

This compound, as a component of green leaf volatiles, can synergize the attractant effects of insect sex pheromones. This synergistic effect has been observed in various insects, including boll weevils, European elm bark beetles, and the Mediterranean fruit fly (Ceratitis capitata). annualreviews.orggoogle.com Specifically, this compound has been shown to enhance the attraction of female Mediterranean fruit flies to male pheromone. annualreviews.org Mixtures of sex pheromone and (E)-2-Hexenal have resulted in significantly higher catches of male Cnaphalocrocis medinalis moths compared to sex pheromone alone, indicating a synergistic interaction. researchgate.netresearchgate.net At low ratios (1:1 and 1:10) with the sex pheromone of C. medinalis, (E)-2-Hexenal demonstrated synergistic effects on attraction of 95% and 110%, respectively. researchgate.netresearchgate.net Wind tunnel experiments further supported this, showing that the addition of (E)-2-hexenal stimulated the landing behaviors of both male and female C. medinalis. researchgate.netresearchgate.net In field tests, combining this compound with the sex pheromone of Spodoptera exigua enhanced catches by 38.8%. researchgate.net While not attractive on its own to male Leguminivora glycinivorella, (E)-2-hexenal showed a strong synergistic effect when blended with its sex pheromone in the field. researchgate.net

Synergistic Effects of (E)-2-Hexenal with Sex Pheromones on Moth Catches

Insect SpeciesCompound Ratio (Sex Pheromone:(E)-2-Hexenal)Synergistic Effect (%)Reference
Cnaphalocrocis medinalis1:195 researchgate.netresearchgate.net
Cnaphalocrocis medinalis1:10110 researchgate.netresearchgate.net
Spodoptera exiguaNot specified38.8 researchgate.net
Leguminivora glycinivorellaBlendStrong synergistic effect researchgate.net

Anti-pathogen Activity and Plant Defense Responses

This compound is recognized for its significant anti-pathogen activity, particularly against various fungi. mdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govacs.orgapsnet.orgresearchgate.net It is a natural component of plant defense mechanisms and can also induce defense responses in plants. wikipedia.orgapsnet.org Its antifungal properties make it a potential natural alternative for controlling postharvest diseases caused by fungi such as gray mold, green mold, and black rot. mdpi.comapsnet.org It acts as a fungistatic volatile compound against pathogens like Pseudogymnoascus destructans. nih.govnih.gov Beyond direct inhibition, this compound can stimulate fruit defense mechanisms and activate defense-related genes in plants such as Arabidopsis thaliana. apsnet.org

Antifungal Mechanisms and Efficacy

This compound exhibits pronounced antifungal efficacy in both laboratory (in vitro) and real-world (in vivo) settings. mdpi.comnih.gov Its effectiveness varies depending on the fungal species and the concentration applied. medchemexpress.commdpi.commdpi.comapsnet.org It can inhibit the growth of fungal mycelia and prevent spore germination. mdpi.comresearchgate.netnih.govresearchgate.net

Antifungal Efficacy of this compound Against Various Fungi

Fungal SpeciesEffect ObservedReference
Geotrichum citri-aurantiiInhibited mycelial growth, reduced sour rot incidence mdpi.comnih.govresearchgate.net
Botrytis cinereaInhibited growth nih.govmdpi.com
Penicillium cyclopiumInhibited mycelial growth, membrane damage medchemexpress.commdpi.comresearchgate.net
Penicillium expansumInhibited growth mdpi.comapsnet.org
Aspergillus flavusInhibited spore germination mdpi.comresearchgate.netacs.org
Monilinia laxaFungicidal activity against conidial germination apsnet.org
Pseudogymnoascus destructansInhibited growth (fungistatic) nih.govnih.gov
Colletotrichum acutatumInhibitory effects mdpi.com
Alternaria alternataInhibitory effects mdpi.comapsnet.org
Impact on Fungal Cell Wall and Membrane Integrity

Impact of this compound on Fungal Cell Components (Example: Geotrichum citri-aurantii)

ComponentEffect of this compound TreatmentReference
β-1,3-glucanSignificantly decreased content mdpi.comnih.govresearchgate.net
ChitinNo significant change mdpi.com
Total LipidSignificantly decreased content mdpi.comnih.govresearchgate.net
Ergosterol (B1671047)Decreased content mdpi.comnih.govresearchgate.net
Cell Wall PermeabilityNo significant change mdpi.com
Disruption of Mitochondrial Energy Metabolism in Fungi

Another mechanism of antifungal action involves the disruption of mitochondrial energy metabolism in fungi. This compound has been shown to inhibit the spore germination of Aspergillus flavus by interfering with its mitochondrial energy production. mdpi.comresearchgate.netacs.org Treatment with this compound led to decreased levels of acetyl-CoA and ATP in Aspergillus flavus. mdpi.comresearchgate.net Concurrently, an increase in mitochondrial dehydrogenases activity was observed in Aspergillus flavus after treatment. mdpi.comresearchgate.net The disruption of mitochondrial energy metabolism, along with the induction of early apoptosis, are considered part of the mechanism of action against A. flavus spore germination. researchgate.netacs.org In Botrytis cinerea, (E)-2-hexenal stress affected the expression of genes involved in energy metabolism pathways. nih.govfrontiersin.org

Impact of this compound on Mitochondrial Metabolism (Example: Aspergillus flavus)

Component/ActivityEffect of this compound TreatmentReference
Acetyl-CoA contentDecreased mdpi.comresearchgate.net
ATP contentDecreased mdpi.comresearchgate.net
Mitochondrial dehydrogenases activityIncreased mdpi.comresearchgate.net
Antibacterial Effects and Mechanisms

This compound exhibits notable antibacterial activity against a range of microorganisms, including both food spoilage and pathogenic species. researchgate.netnih.gov The mechanisms underlying this activity involve disruptions to bacterial cellular structures and metabolic processes.

Alteration of Bacterial Membrane Fatty Acid Composition

Research suggests that this compound exerts its antibacterial efficacy, in part, by altering the fatty acid composition of bacterial cell membranes. researchgate.netnih.gov Exposure to this compound can lead to noticeable modifications in the membrane composition, including an increase in certain membrane-associated fatty acids. nih.gov This alteration can affect membrane integrity and functionality, disrupting essential cellular processes. nih.govmdpi.com Studies have shown that this compound induces a significant increase in both linear and branched fatty acids, as well as unsaturated fatty acids, and can lead to the release of free fatty acids. nih.gov

Data Table 1: Effects of this compound on Bacterial Membrane Fatty Acid Composition

Bacterial SpeciesEffect of this compound on Membrane Fatty AcidsSource
Listeria monocytogenesInduced noticeable modifications; increased certain membrane-associated fatty acids. nih.gov
Staphylococcus aureusInduced noticeable modifications; increased certain membrane-associated fatty acids. nih.gov
Salmonella enteritidisInduced noticeable modifications; increased certain membrane-associated fatty acids. nih.gov
Escherichia coliInduced noticeable modifications; increased certain membrane-associated fatty acids. nih.gov
Selective Inhibition of Pathogenic Bacteria

This compound has demonstrated selective inhibitory effects against various pathogenic bacteria. researchgate.netgoogle.comgoogle.com Studies have reported its effectiveness against species such as Escherichia coli, Salmonella typhimurium, Listeria monocytogenes, Bacillus cereus, and Vibrio parahaemolyticus. google.comgoogle.com For instance, this compound has been shown to completely inhibit the proliferation of E. coli and Pseudomonas syringae pathovars at specific air concentrations. google.comgoogle.com Minimum inhibitory and biocidal concentrations have been determined for some pathogens, highlighting its potential as a natural antimicrobial agent. google.com

Data Table 2: Inhibitory Effects of this compound on Pathogenic Bacteria

Bacterial SpeciesEffect of this compoundConcentration TestedSource
Pseudomonas syringae pathovarsCompletely inhibited proliferation.570 μg/L of air google.comgoogle.com
Escherichia coliCompletely inhibited proliferation; effective.930 μg/L of air; 247 mg/L google.comgoogle.com
Staphylococcus aureusEffective.247 mg/L google.comgoogle.com
Salmonella typhimuriumEffective.247 mg/L google.comgoogle.com
Bacillus cereusEffective.247 mg/L google.comgoogle.com
Vibrio parahaemolyticusEffective.247 mg/L google.comgoogle.com
Listeria monocytogenesEffective.247 mg/L google.comgoogle.com
Helicobacter pyloriMinimum inhibitory and biocidal activities determined.400 ug/ml (inhibitory), 800 ug/ml (biocidal) google.com
Induction of Plant Resistance Pathways

This compound is recognized as a crucial signaling molecule in plants, playing a vital role in regulating growth and enhancing resistance to various environmental stresses, including pathogen infection and herbivory. chinbullbotany.comsciengine.comchinbullbotany.com It acts as an airborne signal that can upregulate plant defenses both within the same plant and in neighboring plants. wikipedia.org

Upon plant damage, this compound, along with other C6-volatiles, is produced through the lipoxygenase (LOX) pathway. nih.govresearchgate.net Aerial treatment of plants with this compound can induce the expression of several genes involved in the plant's defense response, including phenylpropanoid-related genes and genes of the LOX pathway. nih.gov This induction mimics, to some extent, the effects of methyl jasmonate (MeJA), another LOX-derived volatile, although the signaling pathways may differ. nih.gov this compound has been shown to activate early signaling events in plant cells, such as a hydrogen peroxide burst and an increase in cytosolic calcium concentration, which precede changes in defense-related gene expression and the accumulation of secondary metabolites. nih.gov Furthermore, this compound can improve the resistance of plants or fruits to pathogens, highlighting its role in plant-pathogen interactions. nih.govresearchgate.net Studies have shown that it can induce resistance against fungi like Botrytis cinerea and Penicillium expansum. google.commdpi.com

Symbiotic Relationships and Mutualistic Interactions

This compound is implicated in facilitating communication within symbiotic and mutualistic relationships between different species. wikipedia.orgwikipedia.org A notable example is the mutualistic relationship between Acacia trees and their symbiotic ant partners, such as Pseudomyrmex ferruginea. wikipedia.orgwikipedia.org

In this symbiosis, Acacia trees provide nesting sites (inflated hollow spines) and food resources (sugary nectar and nutrient packets) for the ants. wikipedia.org In return, the ants aggressively defend the tree against herbivores and pests. wikipedia.org The release of this compound from damaged Acacia leaves acts as a signal that the ants sense, prompting them to react defensively against the source of damage. wikipedia.org This chemical communication mediated by this compound is a key element in maintaining this protective mutualism, benefiting both the plant and the ant colony. wikipedia.orgwikipedia.orgwikiwand.com this compound, in this context, functions as a synomone, a signaling chemical that benefits both the emitter and the receiver. wikipedia.orgwikiwand.com

Biological Activities and Cellular Mechanisms of Trans 2 Hexenal

Effects on Plant Physiology and Growth

trans-2-Hexenal, a volatile organic compound released by plants upon tissue damage, plays a significant role in regulating plant growth and development. Its effects are predominantly inhibitory, impacting key physiological processes such as root elongation and seed germination.

Inhibition of Root Growth and Seed Germination

Scientific studies have demonstrated that this compound exhibits a clear inhibitory effect on the growth of plant roots chinbullbotany.comchinbullbotany.com. This inhibition is a crucial aspect of its role in plant defense and signaling, as the allocation of resources can be shifted from growth to defense mechanisms in response to stress signaled by the presence of this compound.

The inhibitory properties of this compound also extend to seed germination. Research on soybean (Glycine max) has shown that this aldehyde can significantly inhibit germination and the subsequent growth of seedlings acs.orgmedchemexpress.com. The effectiveness of this inhibition is concentration-dependent. For instance, vaporized this compound, when compared with other related aldehydes like hexanal (B45976) and trans-2-nonenal, showed a potent inhibitory effect on soybean seed germination in a Petri dish bioassay acs.org. This suggests that this compound can act as a potent allelochemical, influencing the establishment and growth of surrounding plants.

Inhibition of Soybean Seed Germination by Aldehydes

Comparison of the inhibitory effects of equimolar mixtures of different aldehydes on soybean seed germination.

CompoundRelative Order of Growth Inhibition
trans-2-HexenalMost Inhibitory
HexanalIntermediate Inhibition
trans-2-NonenalLeast Inhibitory (in this comparison)
Data derived from a short-time exposure Petri dish bioassay acs.org.

Molecular Mechanisms of Action in Target Organisms

The biological activities of this compound are underpinned by its interactions with cellular components, its ability to modulate gene expression and signaling pathways, and its impact on fundamental metabolic processes like cellular respiration.

Interaction with Cellular Components and Enzymes

The high reactivity of the α,β-unsaturated aldehyde structure in this compound facilitates its interaction with various cellular nucleophiles, particularly proteins. Studies have suggested that this compound can form covalent bonds with the lysine and histidine residues of proteins researchgate.net. This interaction can alter the structure and function of the proteins, leading to downstream cellular effects. In mammals, a primary detoxification pathway for this compound involves its conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases acs.orgfigshare.com.

In plants, this compound is a product of the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, and its production is associated with changes in the activity of these enzymes upon wounding researchgate.netnih.gov. In fungi, the antifungal activity of this compound is linked to its ability to interfere with the integrity of the cell wall and cell membrane researchgate.net. It has been shown to decrease the content of β-1,3-glucan and affect the biosynthesis of lipids and ergosterol (B1671047), which are crucial components of the fungal cell membrane researchgate.netmdpi.com.

Modulation of Gene Expression and Signaling Pathways

This compound acts as a signaling molecule that can induce changes in gene expression in various organisms. In the fungus Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats, exposure to this compound leads to the downregulation of several pathogenicity-related genes oup.comoup.com.

In plants, the signaling role of this compound is complex. In post-harvest strawberries, it was found that the protective effects against mold were not mediated by the typical jasmonic acid signaling pathway but rather by another stress-related protein researchgate.net. In Arabidopsis thaliana, this compound can activate early signaling events, including a burst of hydrogen peroxide (H2O2) and an increase in cytosolic calcium concentration researchgate.net. However, research in animal models has shown a different response. Short-term exposure of mice and rats to this compound did not result in significant alterations in the expression of the onco- and suppressor genes Ha-ras and p53 researchgate.netnih.goviiarjournals.org.

Effects of trans-2-Hexenal on Gene Expression

A summary of observed effects of trans-2-Hexenal on gene expression in different organisms.

Organism/SystemObserved Effect on Gene ExpressionReference
Pseudogymnoascus destructans (Fungus)Downregulation of pathogenicity genes oup.comoup.com
Post-harvest StrawberryInvolvement of a stress-related protein, not jasmonic acid signaling researchgate.net
Arabidopsis thalianaActivation of early signaling events (H2O2 burst, increased cytosolic Ca2+) researchgate.net
Mice and Rats (Short-term)No significant alteration of Ha-ras and p53 expression researchgate.netnih.goviiarjournals.org

Impact on Cellular Respiration and Energy Metabolism

The inhibitory effects of this compound can also be attributed to its interference with cellular energy metabolism. In the fungus Aspergillus flavus, this compound has been shown to disrupt mitochondrial energy metabolism, leading to a decrease in the content of acetyl-CoA and ATP mdpi.comnih.gov. This disruption of the primary energy-producing pathways can severely inhibit the growth and proliferation of the organism.

Cytotoxicity and Genotoxicity Studies

The reactivity of this compound has prompted investigations into its potential cytotoxic and genotoxic effects. In vitro studies have demonstrated its cytotoxic potential. For example, it has been shown to cause 50% cell destruction in murine L929 and human A549 cell lines at concentrations of 95–125 µg/ml and 200 µg/ml, respectively pjmonline.org.

Regarding its genotoxicity, this compound has been shown to form DNA adducts, particularly at the site of contact. In a study with male Fischer 344 rats, DNA adducts were found in the forestomach but not in the liver after exposure . This suggests that the genotoxic effects may be localized. While some studies have indicated mutagenic and genotoxic potential, broader in vivo studies for mutagenicity and clastogenicity have been largely negative iiarjournals.org. It has been suggested that the observed carcinogenic potential in long-term animal studies might be due to an epigenetic mechanism rather than direct genotoxicity, as short-term studies did not show an effect on the expression of key onco- and suppressor genes researchgate.netnih.goviiarjournals.org.

DNA Adduct Formation and Related Mechanisms

This compound possesses the ability to covalently modify DNA, a characteristic attributed to the electrophilic nature of α,β-unsaturated aldehydes. nih.govresearchgate.net This reactivity raises concerns about its potential for genotoxicity. nih.gov The interaction of this compound with DNA can lead to the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process can be the initial step in carcinogenesis.

Studies utilizing physiologically based in silico models for the rat have been developed to understand the dynamics of this compound detoxification and its potential for DNA adduct formation in vivo. nih.gov These models reveal that at exposure levels comparable to estimated human dietary intake (e.g., 0.04 mg/kg body weight), this compound is subject to rapid detoxification. nih.gov The primary detoxification pathway at these low exposure levels is conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases. nih.gov

However, at higher doses, the cellular detoxification capacity can be overwhelmed. Depletion of GSH leads to a metabolic shift, with oxidation and reduction becoming the predominant pathways for detoxification. nih.gov The in silico models predict that under typical dietary exposure scenarios, the level of DNA adduct formation is exceedingly low, estimated to be over three orders of magnitude lower than the levels of endogenous DNA adducts. nih.gov This suggests that the risk of genotoxicity from dietary this compound may be negligible due to efficient detoxification mechanisms. nih.gov

Table 1: Detoxification Pathways of trans-2-Hexenal

Exposure Level Primary Detoxification Pathway Consequence for DNA Adduct Formation
Low (e.g., 0.04 mg/kg body weight) Conjugation with glutathione (GSH) Negligible formation, >1000x lower than endogenous levels nih.gov
High Oxidation and Reduction (due to GSH depletion) Increased potential for DNA adduct formation nih.gov

Chromosomal Aberrations and Mutagenicity

The genotoxic potential of this compound has been investigated through cytogenetic analyses, revealing its capacity to induce chromosomal damage. Studies on human blood lymphocytes and the permanent Namalva cell line have demonstrated that this compound induces significant, dose-related increases in the frequency of sister-chromatid exchanges (SCEs) and micronuclei. nih.gov These effects were observed at concentrations ranging from 5 µM to 250 µM. nih.gov

Further investigation into the nature of the chromosomal damage reveals that this compound primarily exhibits aneugenic effects, rather than clastogenic ones. nih.gov While it does not significantly increase structural chromosomal aberrations, it is a potent inducer of aneuploidy, which is the presence of an abnormal number of chromosomes in a cell. nih.gov This is supported by the finding that this compound increases the percentage of centromere-positive micronuclei, indicating that the micronuclei originate from whole chromosomes that have been lost during cell division. nih.gov In contrast, clastogens cause breaks in chromosomes, leading to structural changes.

Table 2: Genotoxic Effects of trans-2-Hexenal in Human Lymphocytes and Namalva Cells

Concentration Range Sister-Chromatid Exchanges (SCEs) Micronuclei Induction Chromosomal Aberrations Primary Genotoxic Effect
5 µM - 250 µM Significant dose-related increase nih.gov Significant dose-related increase nih.gov No significant increase in structural aberrations nih.gov Aneugenic (induces aneuploidy) nih.gov

Cell Proliferation and Tissue Damage

Beyond its effects at the chromosomal level, this compound has been shown to promote cell proliferation and cause tissue damage, which may contribute to its carcinogenic potential. researchgate.net Long-term studies in animal models have provided evidence of these effects.

In an 18-month study involving mice and rats, administration of this compound was associated with the development of malignancies in 10 out of 72 animals. researchgate.netnih.gov Histopathological examination in this "long-term" study revealed significant tissue damage, characterized by extensive ductal proliferation with periductal fibrosis and glandular hyperplasia in the parotid gland. researchgate.net

Interestingly, these carcinogenic effects were observed even in the absence of alterations in the expression of key oncogenes (Ha-ras) and tumor suppressor genes (p53) within 24, 48, or 72 hours of exposure. researchgate.netnih.gov This has led to the suggestion that the carcinogenic potential of this compound may be attributable to an epigenetic mechanism rather than direct mutagenicity. researchgate.netnih.gov

Table 3: Findings from Long-Term trans-2-Hexenal Exposure Study in Rodents

Study Duration Animal Models Key Pathological Findings Gene Expression Analysis (Ha-ras, p53) Proposed Carcinogenic Mechanism
  • Extensive ductal proliferation researchgate.net
  • Periductal fibrosis researchgate.net
  • Glandular hyperplasia in the parotid gland researchgate.net | No significant alterations researchgate.netnih.gov | Epigenetic effect researchgate.netnih.gov |
  • Advanced Analytical and Research Methodologies in Trans 2 Hexenal Studies

    Spectroscopic Techniques for Structural and Mechanistic Elucidation

    Spectroscopic methods play a role in understanding the structure of trans-2-Hexenal and the mechanisms of its reactions and interactions. Techniques such as UV absorption spectroscopy have been used to measure the concentration of this compound in gas-phase studies. lipidmaps.org

    Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for analyzing changes in the composition of biological materials upon interaction with this compound. For instance, FT-IR has been employed to study the effect of this compound on the mycelial composition of the fungus Geotrichum citri-aurantii. fishersci.co.uk This spectroscopic approach can reveal alterations in functional groups and molecular structures within the fungal cell wall and other components, providing insights into the mechanisms of this compound's antifungal action. fishersci.co.uk FT-IR has also been used in the identification of gas-phase products from the reaction of this compound with chlorine atoms, identifying primary products such as HCl, CO, and butanal, and secondary products like formic acid. easychem.orgmdpi.com

    Chromatographic and Mass Spectrometric Approaches for Detection and Quantitation

    Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound in complex matrices, as well as for analyzing its metabolic products and derivatives. fishersci.camdpi.comnih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the profiling of volatile organic compounds (VOCs), including this compound, in various samples. This technique allows for the separation of volatile components based on their boiling points and polarity in the GC column, followed by their identification and quantification based on their mass spectra. GC-MS has been applied to analyze the volatile profiles of fruits such as apples and tomatoes, where this compound is a significant aroma compound. fishersci.cametabolomicsworkbench.orgpharmascigroup.usnih.gov It is also used in the analysis of VOCs in beverages and olive oil, where this compound contributes to the flavor profile. nih.govciteab.comnih.govepa.gov Headspace GC-MS, which analyzes the volatile compounds above a sample, is a common approach for these applications. citeab.comnih.gov GC-MS has also been utilized to identify products from the atmospheric degradation of this compound. easychem.orgmdpi.com

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to detect and quantify non-volatile or less volatile compounds, including adducts formed by this compound with biomolecules like DNA and proteins. fishersci.calipidmaps.orgmdpi.com A sensitive LC-MS/MS assay utilizing selected reaction monitoring (SRM) has been developed for the quantitation of hexenal-derived exocyclic 1,N2-propanodeoxyguanosine (Hex-PdG) adducts in DNA. wikipedia.orgmasujournal.org This method involves sample purification steps such as centrifuge filtration and solid phase extraction before LC-MS/MS analysis. wikipedia.orgmasujournal.org The assay uses a stable isotope-labeled internal standard, such as [(13)C4(15)N2]Hex-PdG, for accurate quantitation. wikipedia.orgmasujournal.org The limit of quantitation for this method in calf thymus DNA samples spiked with the analyte standard was reported as 0.015 fmol/µg DNA, which corresponds to approximately 5 Hex-PdG adducts per 10^9 unmodified nucleotides. wikipedia.orgmasujournal.org Hex-PdG was detected in calf thymus DNA treated with various concentrations of hexenal. wikipedia.orgmasujournal.org LC-MS/MS has also been used in the analysis of protein modifications by α,β-unsaturated aldehydes, including the detection of alkanoic acid-type histidine adducts. researchgate.net

    Radio Gas Chromatography is a specialized technique used to trace the metabolic fate of compounds by employing radiolabeled precursors. This method is particularly useful for elucidating biosynthetic pathways. In the context of this compound, radio GC has been used to study its formation via the lipoxygenase pathway in plants. Experiments involving the use of 14C-labeled fatty acids, such as [14C]linoleic acid and [14C]linolenic acid, in ripening bananas demonstrated their conversion to hexanal (B45976), this compound, and 12-oxododecenoic acid, providing evidence for the biosynthetic routes. mycocentral.eu This technique allows for the detection and quantification of radioactive volatile compounds separated by gas chromatography, enabling researchers to track which precursors are incorporated into the final products. mycocentral.eu

    Molecular Biology Techniques

    Molecular biology techniques are applied to study the genetic and enzymatic aspects related to this compound biosynthesis and its biological effects. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes are key players in the pathway leading to this compound formation from fatty acids like linolenic acid. thegoodscentscompany.comwikidata.orgfishersci.cafishersci.ptlipidmaps.org

    Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) can be used to analyze the expression levels of genes encoding LOX and HPL in response to various stimuli, such as wounding in plants. fishersci.cafishersci.co.uk Changes in the expression of these genes can be correlated with the production levels of this compound and other C6 volatiles. fishersci.ca For example, studies in apple peel have used qRT-PCR to examine the ripening-dependent expression of LOX genes, revealing that changes in this compound formation may not always be directly explained by LOX gene expression alone, suggesting the involvement of substrate availability or other regulatory factors. fishersci.ca Molecular biology approaches can also involve studying the effects of this compound on gene expression in target organisms, such as the induction of defense-related genes in plants. thegoodscentscompany.com Furthermore, techniques like molecular docking can be used to explore the potential interactions of this compound with proteins, such as enzymes involved in fungal metabolism, to understand its inhibitory mechanisms at a molecular level. fishersci.co.uk

    Gene Expression Analysis (e.g., RNA-Seq, RT-qPCR)

    Gene expression analysis techniques such as RNA-Seq and RT-qPCR are employed to study the effects of this compound on the transcriptional profiles of organisms. RNA-Seq offers a broad analysis of nearly all mRNA molecules in a sample, providing a comprehensive snapshot of gene expression. lubio.ch RT-qPCR, on the other hand, is a more targeted method used to quantify the expression levels of specific genes of interest. lubio.ch These methods are often used in a complementary manner, where RNA-Seq can identify differentially expressed genes, and RT-qPCR can be used to validate these findings. lubio.chnih.gov

    Studies have utilized these techniques to explore the mechanisms of this compound activity, particularly its antifungal properties. For instance, RNA-Seq and RT-qPCR were used to investigate the inhibitory effects of this compound on the growth of Geotrichum citri-aurantii, a postharvest pathogen. mdpi.comnih.gov The analysis revealed that this compound treatment led to decreased expression levels of genes crucial for fungal cell wall and membrane integrity, including FKS1, ERG1, ERG7, and ERG11. mdpi.comnih.gov These genes are involved in the synthesis of β-1,3-glucan and ergosterol (B1671047), essential components of the fungal cell structure. mdpi.comnih.gov Similarly, transcriptomic studies using RNA-Seq have shown that this compound downregulates genes associated with the virulence of Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats. nih.gov

    While some studies have investigated the impact of this compound on gene expression in the context of potential carcinogenicity, short-term investigations in mice and rats did not show alterations in the expression of Ha-ras and p53 genes after this compound administration. nih.goviiarjournals.orgresearchgate.net

    Molecular Docking Studies for Enzyme-Ligand Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This is particularly useful for understanding the interactions between small molecules like this compound and enzymes or proteins. plos.org

    Molecular docking studies have been applied to investigate how this compound interacts with specific enzymes, providing insights into its biological mechanisms. For example, docking results supported the findings from gene expression analysis regarding the antifungal activity of this compound against G. citri-aurantii. mdpi.comnih.gov These studies indicated that this compound could bind to proteins encoded by genes like FKS1, ERG1, ERG7, and ERG11, potentially impacting their enzymatic activities involved in cell wall and ergosterol synthesis. mdpi.comnih.gov

    Molecular docking has also been used in the context of identifying enzymes for the bioreduction of compounds with unsaturated α,β bonds, including this compound. plos.orgresearchgate.net While in silico docking studies suggested that this compound could fit into the binding pockets of enzymes like Oye1 and NemA, predicting hydrogen bonds with catalytic residues, in vitro activity was not always observed, highlighting the complementary nature of computational and experimental approaches. plos.orgresearchgate.net Molecular docking analyses have also been used to characterize the binding properties of odorant-binding proteins with volatile compounds, including this compound. nih.govresearchgate.net

    Bioreactor Systems for Enzymatic Transformation Studies

    Bioreactor systems provide controlled environments for carrying out biological reactions, including enzymatic transformations of chemical compounds. These systems are valuable for optimizing the production of desired products and studying the kinetics and efficiency of biocatalytic processes.

    Immobilized Enzyme Systems for trans-2-Hexenol Production

    Immobilized enzyme systems involve attaching enzymes to a solid support, which offers several advantages, including increased enzyme stability, reusability, and ease of separation from the reaction mixture. These systems are particularly relevant for the enzymatic transformation of this compound into trans-2-hexenol, a valuable aroma compound. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov

    Research has focused on developing immobilized enzyme systems for the bioreduction of this compound to trans-2-hexenol. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov One approach involves using recombinant enzymes, such as alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae (ScADH1) for the reduction and formate (B1220265) dehydrogenase (FDH) from Candida boidinii for simultaneous NADH regeneration. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov These enzymes can be immobilized, for instance, using a poly-His tag to a nickel carrier. researchgate.netdntb.gov.uafrontiersin.orgnih.gov

    Studies using laboratory bioreactors with immobilized ScADH1 and FDH have demonstrated efficient conversion of this compound to trans-2-hexenol. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov In one reported system, 88% of this compound was transformed to trans-2-hexenol with an initial substrate concentration of 3.7 mM. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov However, the stability of ScADH1 was affected by the aldehyde, which caused the elution of Zn²⁺ ions from the enzyme. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov Implementing a fed-batch operation, where the this compound concentration was kept low, helped to mitigate this negative effect. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov

    Data from an immobilized two-enzyme system for this compound reduction shows the efficiency of the conversion:

    Substrate (Initial Concentration)Enzymes Used (Immobilized)Conversion to trans-2-Hexenol
    This compound (3.7 mM)ScADH1, FDH (immobilized by poly-His tag)88%

    This demonstrates the potential of immobilized enzyme systems for the sustainable production of trans-2-hexenol from this compound. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov

    Continuous-Flow Microreactor Applications in Biocatalysis

    Continuous-flow microreactors offer advantages in biocatalysis, including improved mass transfer, precise control of reaction conditions, and enhanced safety, particularly for reactions involving volatile or unstable compounds like this compound. beilstein-journals.orgchemistryviews.orgucm.esresearchgate.netdntb.gov.ua

    Continuous-flow microreactor systems have been explored for the biocatalytic synthesis of this compound. beilstein-journals.orgchemistryviews.orgresearchgate.netdntb.gov.ua One example is the oxidation of trans-hex-2-enol to this compound using an aryl alcohol oxidase from Pleurotus eryngii (PeAAOx). beilstein-journals.orgchemistryviews.org Since this enzyme is oxygen-dependent and oxygen has poor solubility in aqueous media, a flow-reactor setup was utilized to overcome mass transfer limitations and achieve high catalytic activities. beilstein-journals.orgchemistryviews.org This approach resulted in high turnover frequencies (up to 38 s⁻¹) and turnover numbers (more than 300,000), indicating the efficiency of the process in a continuous-flow system. beilstein-journals.orgchemistryviews.org The use of continuous-flow microreactors can significantly enhance space-time yields compared to traditional batch reactors. researchgate.net

    A two-stage microreactor system has also been reported for the continuous-flow synthesis of (E)-2-hexenal intermediates via a Prins-type reaction, demonstrating the ability to control reaction temperature and achieve high yields and space-time yields. researchgate.net

    In Silico Modeling for Toxicological and Pharmacokinetic Predictions

    In silico modeling, utilizing computational approaches, plays a crucial role in predicting the toxicological and pharmacokinetic properties of chemical compounds, including this compound. These models can help assess potential risks and understand how the compound is absorbed, distributed, metabolized, and excreted by an organism. nih.govacs.orgnih.govebi.ac.ukresearchgate.netresearchgate.netdntb.gov.uamdpi.com

    Physiologically based kinetic/dynamic (PBK/D) models are a type of in silico model used to simulate the behavior of a substance within a biological system over time. A rat physiologically based in silico model was developed for this compound to examine its time- and dose-dependent detoxification and DNA adduct formation. nih.govacs.orgebi.ac.ukresearchgate.net The model, based on in vitro and literature data, predicted that at typical dietary exposure levels, this compound is rapidly detoxified, primarily through conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases. nih.govacs.orgebi.ac.ukresearchgate.net At higher doses, depletion of GSH leads to a shift towards oxidation and reduction as major detoxification pathways. nih.govacs.orgebi.ac.ukresearchgate.net The model predicted that DNA adduct formation at typical human dietary intake levels would be significantly lower than endogenous DNA adduct levels. nih.govacs.orgebi.ac.uk

    A human PBK/D model for this compound was also developed to assess dose-dependent detoxification and DNA adduct formation in humans upon dietary exposure, considering interindividual variation. nih.govresearchgate.netdntb.gov.ua This model predicted that DNA adduct levels at estimated average and high dietary intakes are orders of magnitude lower than natural background DNA adduct levels, suggesting a negligible genotoxicity risk at these exposure levels. nih.govdntb.gov.ua

    In silico methods are valuable for providing preliminary information on potential toxic effects and pharmacokinetic properties, guiding further in vitro and in vivo studies. researchgate.netmdpi.com

    Applications and Potential of Trans 2 Hexenal in Agri Food and Health Sciences

    Role in Food Flavor Formation and Quality

    Trans-2-Hexenal is a key volatile compound influencing the flavor and aroma of numerous food products. cymitquimica.comodowell.com Its presence is integral to the characteristic scent of many fresh fruits and vegetables. odowell.comchemistryviews.orgperfumerflavorist.com

    Contribution to "Green Notes" and Fresh Aroma Profiles

    This compound is a major contributor to the "green notes" aroma commonly associated with fresh fruits and vegetables. chemistryviews.orgperfumerflavorist.com This compound imparts a distinct green, leafy, and sometimes slightly spicy scent. chemicalbook.comcocktailnose.com It is utilized in the flavor and fragrance industry to create fresh flavor ingredients and enhance the sensory experience of food products. innospk.comchemistryviews.org In diluted concentrations, it can present a pleasant green and apple-like smell. chemicalbook.com It is used as a flavoring agent in the food industry, contributing notes of apple, banana, and strawberry to various edibles. odowell.cominnospk.com Its natural occurrence in approximately 80 different food types highlights its importance as a flavoring agent. odowell.cominnospk.com

    Other compounds also contribute to green aromas, such as hexanal (B45976) (green, slightly fruity, apple-like), cis-3-Hexenyl Acetate (fruity-green), cis-3-Hexen-1-ol (leaf alcohol, grassy), and cis-3-Hexenal (B147320) (leaf aldehyde, sharper green scent). cocktailnose.com

    Impact of Processing on Flavor Volatile Profiles

    Food processing can impact the volatile profiles of fruits and vegetables, consequently affecting their flavor. While the provided search results don't offer extensive details specifically on how processing alters this compound levels, they highlight that different fresh fruit varieties produce different volatile profiles. acs.org The generation of volatile compounds in fresh fruits, including aldehydes like this compound, is crucial to their distinctive aromas. acs.org

    Natural Biocontrol Agent in Agriculture and Postharvest Management

    This compound exhibits significant potential as a natural biocontrol agent against various microorganisms, particularly in agriculture and postharvest management. mdpi.comresearchgate.net

    Control of Postharvest Diseases in Fruits

    This compound has shown effectiveness in controlling several postharvest diseases in fruits. It has demonstrated good inhibitory effects against various fungi, including Colletotrichum acutatum, Alternaria alternata, Penicillium cyclopium, Penicillium expansum, and Botrytis cinerea. mdpi.com Studies have shown its successful application in controlling gray mold in tomato fruits, green mold in citrus fruits, and black rot in 'Zaosu' pears. mdpi.comresearchgate.net It has also been investigated for controlling brown rot caused by Monilinia laxa in stone fruits, showing efficacy in in vivo studies as a postharvest biofumigant. apsnet.org Research on strawberries has shown that postharvest treatment with this compound can decrease the mold infection rate. mdpi.comnih.gov

    The mechanism of action against fungi appears to involve interference with cell wall structure and damage to membrane integrity. mdpi.com For instance, treatment with this compound can cause cracks in the cell wall, disorganize cell components, and lead to the disappearance of organelle morphology and cell cracking. mdpi.com It has also been shown to decrease lipid and ergosterol (B1671047) contents in fungi. mdpi.com

    Data on the antifungal activity of this compound against Geotrichum citri-aurantii demonstrates its inhibitory effects on mycelial growth. mdpi.com

    Concentration (μL/mL)Mycelial Growth Inhibition (%) (2 days)Mycelial Growth Inhibition (%) (4 days)
    0.25Partial inhibitionPartial inhibition
    0.50100.0 ± 0.072.9 ± 3.9
    1.00-100.0 ± 0.0

    MIC (Minimum Inhibitory Concentration): 0.50 μL/mL; MFC (Minimum Fungicidal Concentration): 1.00 μL/mL. mdpi.com

    While effective against several pathogens, some studies indicate potential phytotoxic effects or off-odors/off-flavors in certain fruit varieties at concentrations effective for decay control. apsnet.orgcabidigitallibrary.org However, in 'Golden Delicious' apples, effective treatment concentrations did not cause significant differences in quality traits or this compound residue compared to the control after shelf-life. cabidigitallibrary.org

    Fumigation Strategies for Microbial Inhibition

    This compound has been explored as a fumigant for inhibiting microbial growth in stored agricultural products. Intermittent fumigation with this compound vapor has shown significant reduction in bacterial and fungal populations in stored corn, including Aspergillus flavus. nih.gov Nearly complete fungal viability loss was observed under specific intermittent pumping cycles. nih.gov This suggests that short-term intermittent fumigation could prevent the growth of bacteria and mycotoxigenic fungi like A. flavus. nih.gov

    Fumigation with this compound has also been investigated for controlling fungal pathogens causing blemishes in postharvest potatoes, such as Pectobacterium atrosepticum, Colletotrichum coccodes, and Helminthosporium solani. msu.edu Studies showed that this compound was effective in inhibiting the growth of these pathogens in vitro, with low concentrations providing complete inhibition. msu.edu The primary mode of action against fungi in this context appears to be inhibiting germination and suppressing bacterial growth. msu.edu

    Research suggests that fumigation with lower concentrations of this compound may be required for growth inhibition compared to contact applications. researchgate.net this compound is also being investigated for its potential as a fumigant against Pseudogymnoascus destructans, the fungus responsible for white-nose syndrome in bats, showing activity at cold temperatures and downregulating genes potentially involved in fungal virulence. oup.comnih.gov

    Sustainable Production and Biocatalytic Approaches

    The increasing interest in natural compounds like this compound for various applications has driven research into sustainable and efficient production methods, including biocatalytic approaches.

    Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often utilizing enzymes to catalyze reactions under milder conditions. One attractive route for the synthesis of this compound is the oxidation of the corresponding allylic alcohol, trans-hex-2-enol. beilstein-journals.org

    Researchers have explored the use of novel enzymes, such as aryl alcohol oxidase from Pleurotus eryngii (PeAAOx), for the biocatalytic preparation of this compound from trans-hex-2-enol. beilstein-journals.orgchemistryviews.orgtudelft.nlnih.gov This enzyme is oxygen-dependent, and the poor solubility of oxygen in aqueous media can limit reaction rates. beilstein-journals.orgtudelft.nlnih.gov To overcome this limitation, continuous-flow microreactor setups have been employed, enabling high oxygen transfer rates and achieving high catalytic activities for the enzyme. beilstein-journals.orgchemistryviews.orgtudelft.nlnih.gov Studies using this approach have reported high turnover frequencies (up to 38 s⁻¹) and turnover numbers (more than 300,000), demonstrating the potential for preparative usefulness of this biocatalytic scheme. beilstein-journals.orgchemistryviews.orgtudelft.nlnih.gov

    Another biocatalytic approach involves the reduction of this compound to the corresponding alcohol, trans-2-hexenol, using enzymatic redox systems. Studies have developed immobilized two-enzyme systems, for example, utilizing formate (B1220265) dehydrogenase and alcohol dehydrogenases, for the reduction of this compound with simultaneous NADH regeneration. frontiersin.org These systems have shown promising conversion rates, highlighting the potential of biocatalysis for producing related compounds from this compound. frontiersin.org

    The development of such biocatalytic methods contributes to the sustainable production of this compound and its derivatives, aligning with the growing demand for greener chemical processes in the agri-food and health sectors.

    Compound Names and PubChem CIDs

    Compound NamePubChem CID
    This compound5281168
    cis-3-Hexen-1-ol5281167
    Salmonella choleraesuis643314
    Escherichia coli5822
    Listeria monocytogenes57818
    Pseudogymnoascus destructans118005717
    Fusarium graminearum161555
    Aspergillus flavus81752
    Aspergillus niger81753
    trans-hex-2-enol643771
    NADH5816
    Formate dehydrogenase16217078
    Alcohol dehydrogenase576
    Pleurotus eryngii124039
    trans-2-hexenol643771
    cis-3-hexenol5281167
    Salmonella enteritidis59464

    Interactive Data Tables Based on the search results, here are some data points that can be presented in interactive tables:

    Table 1: Antimicrobial Activity of this compound Against Storage Fungi

    Fungal SpeciesConcentration for Complete Inhibition (µl/l)Source
    Aspergillus flavus5 nih.gov
    Fusarium graminearum10 nih.gov
    Aspergillus niger10 nih.gov

    Table 2: Insecticidal Activity of this compound Against Tribolium castaneum Developmental Stages (LC50 in µl/l)

    Developmental StageLC50 (µl/l)Source
    Eggs14.3 nih.gov
    Adults31.6 nih.gov
    Young larvae42.1 nih.gov
    Mature larvae64.5 nih.gov
    Pupae70.5 nih.gov

    Table 3: Tumor Development in Long-Term Study with this compound

    Animal ModelTotal AnimalsAnimals with TumorsPercentage with TumorsControl Group TumorsSource
    Mice and Rats72107.2%0 researchgate.netiiarjournals.orgnih.gov

    Q & A

    Q. What are the standard methods for synthesizing and quantifying trans-2-Hexenal in laboratory settings?

    trans-2-Hexenal can be synthesized via lipoxygenase pathways or chemical oxidation of linoleic acid derivatives. For quantification, gas chromatography (GC) with Carbowax-packed columns is widely used, as described in experiments where retention times (~2 min 20 s) and pentane-based calibration curves ensure precision . Saturated buffer solutions (3.33 nL/µL) are prepared for toxicity assays, with solubility validated through GC analysis .

    Q. How is this compound detected and characterized in plant-derived samples?

    Infrared spectroscopy (IR) with solutions in CCl₄ or CS₂ (10% concentration) and BECKMAN IR-7 grating instruments is employed for structural confirmation. Key peaks in the 4000–600 cm⁻¹ range distinguish trans-2-Hexenal from isomers . GC-MS and headspace sampling are recommended for volatile analysis in plant tissues, as demonstrated in studies on Phaseolus vulgaris .

    Q. What safety protocols are essential when handling this compound in laboratory experiments?

    Due to its volatility (UN 1988, Class 3(6.1)), use fume hoods and personal protective equipment. Dilute solutions in agar plugs or buffer (e.g., 55 nL doses) minimize inhalation risks while maintaining bactericidal efficacy . Refer to Sigma-Aldrich MSDS for storage guidelines (light-sensitive, sealed containers) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound’s dual role as a plant defense agent and potential genotoxin?

    Mechanistic studies are critical. While trans-2-Hexenal exhibits bactericidal effects at >16.5 nL via volatile diffusion , its α,β-unsaturated aldehyde group may form DNA adducts. Use physiologically based in silico models (e.g., rat detoxification pathways) to evaluate dose-dependent cytotoxicity and adduct formation . Cross-validate findings with in vitro assays (e.g., Ames test) and comparative analysis of plant vs. mammalian systems .

    Q. What experimental designs optimize the study of this compound’s volatility-dependent bioactivity?

    Employ agar-plug diffusion assays to control volatility gradients. In Phaseolus vulgaris studies, agar plugs containing saturated buffer solutions created localized inhibition zones, enabling precise measurement of bactericidal range (e.g., 55 nL to 165 nL) . Pair this with headspace GC to correlate vapor-phase concentrations with observed effects .

    Q. How should researchers address reproducibility challenges in this compound experiments?

    Document methodologies rigorously per Beilstein Journal guidelines:

    • Specify column parameters (e.g., 10% Carbowax on chromosorb W80/100 mesh) and instrument settings (e.g., 110°C column temperature) .
    • Report raw data in appendices and highlight statistical limitations (e.g., small sample sizes in bacterial toxicity assays) .
    • Use IFRA/RIFM criteria for cross-study comparisons of safety thresholds .

    Q. What interdisciplinary approaches enhance understanding of this compound’s ecological and industrial roles?

    Integrate metabolomics (e.g., GC-MS profiling of plant emissions) with toxicokinetic modeling to map environmental fate . In perfumery, combine sensory analysis (green/apple notes ) with stability studies under varying pH/temperature conditions. Collaborative frameworks should align with REACH and TSCA regulatory standards .

    Methodological Best Practices

    Q. How can researchers ensure robust statistical analysis in trans-2-Hexenal studies?

    • Avoid conflating correlation and causation; use controlled experiments (e.g., randomized agar-plug placements) to isolate variables .
    • Apply Sutherland et al.’s 20 tips for interpreting claims, including blinding protocols and power analysis for small datasets .

    What strategies improve the clarity of this compound research questions and hypotheses?

    Frame hypotheses around specific mechanisms (e.g., “Does trans-2-Hexenal inhibit Pseudomonas syringae via membrane disruption?”). Align questions with gaps in literature, such as its dose-response curve in mammalian cells . Avoid overly broad inquiries (e.g., “How does trans-2-Hexenal affect bacteria?”) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.